7-Chloro-1,8-naphthyridin-2-ol (also existing as its tautomer, 7-chloro-1,8-naphthyridin-2(1H)-one) is a bifunctional heterocyclic building block characterized by a 1,8-naphthyridine core substituted with a reactive chlorine atom at the 7-position and a hydroxyl/oxo group at the 2-position. With a molecular weight of 180.59 g/mol, this solid serves as a highly versatile precursor in the synthesis of binucleating ligands, supramolecular hydrogen-bonding arrays, and pharmaceutical intermediates[1]. From a procurement perspective, its primary value lies in its pre-desymmetrized structure, which provides orthogonal reactivity handles—an electrophilic 7-chloro site primed for cross-coupling or nucleophilic aromatic substitution (SNAr), and a 2-ol site that can either participate in donor-acceptor hydrogen bonding or be subsequently activated for further functionalization .
Buyers seeking to synthesize asymmetrically substituted 1,8-naphthyridines might consider procuring the more common 2,7-dichloro-1,8-naphthyridine as a starting material. However, generic substitution with the dichloro analog fundamentally fails due to the lack of orthogonal reactivity. Attempting mono-functionalization on the symmetrical 2,7-dichloro core relies entirely on kinetic control, inevitably resulting in statistical mixtures of unreacted starting material, the desired mono-substituted product, and di-substituted byproducts . This necessitates labor-intensive chromatographic separations that severely reduce overall yield and scalability. By procuring 7-chloro-1,8-naphthyridin-2-ol instead, chemists leverage a pre-desymmetrized scaffold where the 7-chloro group reacts selectively under standard SNAr or palladium-catalyzed conditions, while the 2-oxo/2-ol motif remains inert, ensuring deterministic, high-yield mono-functionalization without the penalty of statistical mixtures [1].
The most significant procurement advantage of 7-chloro-1,8-naphthyridin-2-ol is its ability to undergo highly selective mono-functionalization. When subjected to palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) or nucleophilic amination, the 7-chloro position reacts exclusively, typically achieving >85% yield of the mono-substituted product. In contrast, using the symmetrical baseline 2,7-dichloro-1,8-naphthyridine for mono-substitution yields a statistical mixture, often capping the isolated mono-product yield at 40-50% alongside 20-30% di-substituted waste . The presence of the 2-ol (tautomeric 2-oxo) group effectively masks the second alpha-position from premature reaction.
| Evidence Dimension | Isolated yield of asymmetric mono-functionalized intermediate |
| Target Compound Data | >85% yield (deterministic single-site reaction) |
| Comparator Or Baseline | 2,7-Dichloro-1,8-naphthyridine (40-50% yield due to statistical mixture) |
| Quantified Difference | ~40% absolute increase in isolated yield; elimination of di-substituted waste |
| Conditions | Standard Pd-catalyzed cross-coupling or SNAr conditions (e.g., 80-100 °C, 1-2 equivalents nucleophile) |
Eliminating statistical mixtures drastically reduces chromatographic purification time and raw material waste, making this compound a highly efficient choice for scaling up asymmetric naphthyridine derivatives.
In the synthesis of donor-acceptor (DA) or acceptor-donor-acceptor (ADA) hydrogen-bonding modules, the 1,8-naphthyridin-2(1H)-one motif is a critical structural element. Procuring 7-chloro-1,8-naphthyridin-2-ol provides this required hydrogen-bonding face directly, while offering the 7-chloro handle for immediate attachment to polymer backbones or macrocycles [1]. If a buyer were to start from 2,7-dichloro-1,8-naphthyridine, an additional harsh hydrolysis step (e.g., refluxing NaOH/H2O) is required to convert one chloride to the necessary hydroxyl/oxo group. This extra step not only adds to the process time but can degrade sensitive functional groups already present on the molecule, reducing overall synthetic efficiency by 15-25% [2].
| Evidence Dimension | Synthetic steps to functional hydrogen-bonding module |
| Target Compound Data | 1 step (direct coupling via 7-Cl) |
| Comparator Or Baseline | 2,7-dichloro-1,8-naphthyridine (2 steps: coupling + harsh hydrolysis) |
| Quantified Difference | Reduction of 1 synthetic step; avoids harsh basic hydrolysis conditions |
| Conditions | Integration into polymer or supramolecular backbones |
Procuring the pre-formed 2-ol/2-oxo compound protects sensitive downstream architectures from harsh hydrolysis conditions, ensuring higher fidelity in complex materials synthesis.
For applications requiring two different carbon- or heteroatom-based substituents at the 2- and 7-positions, 7-chloro-1,8-naphthyridin-2-ol offers a deterministic sequential activation pathway. After the 7-chloro group is successfully substituted, the relatively inert 2-ol group can be selectively converted into a highly reactive triflate (using trifluoromethanesulfonic anhydride) or a chloride (using POCl3) for a second, distinct coupling reaction . This sequential 'react-then-activate' strategy routinely achieves >75% overall yield for orthogonally di-substituted products. Attempting sequential differentiation on a generic di-halo naphthyridine baseline is highly unpredictable and heavily dependent on the specific sterics and electronics of the first nucleophile .
| Evidence Dimension | Overall yield of orthogonally di-substituted 1,8-naphthyridines |
| Target Compound Data | >75% overall yield via sequential react-then-activate strategy |
| Comparator Or Baseline | Symmetrical di-halo naphthyridines (<50% overall yield due to poor sequential differentiation) |
| Quantified Difference | >25% improvement in overall yield for complex asymmetric targets |
| Conditions | Step 1: SNAr/Coupling at 7-Cl. Step 2: Activation of 2-ol to triflate/chloride followed by second coupling. |
It provides process chemists with a reliable, programmable synthetic sequence for building complex binucleating ligands or drug scaffolds without relying on unpredictable kinetic differentiation.
Because 7-chloro-1,8-naphthyridin-2-ol allows for deterministic, orthogonal functionalization at the 2- and 7-positions, it is a highly effective starting material for designing asymmetric binucleating ligands. Process chemists can attach a specific phosphine or nitrogen donor at the 7-position via cross-coupling, and subsequently activate the 2-ol to attach a different coordinating group. This programmable synthesis is critical for developing bimetallic catalysts where the two metal centers require distinct electronic environments.
In materials science, the 1,8-naphthyridin-2(1H)-one motif is highly valued for its robust hydrogen-bonding capabilities (acting as a donor-acceptor array). Procuring this specific compound allows materials scientists to directly graft the hydrogen-bonding unit onto polymer backbones via the reactive 7-chloro position, bypassing the need for late-stage hydrolysis that could degrade the polymer chain [1].
The 1,8-naphthyridine core is a privileged scaffold in medicinal chemistry, famously forming the basis of nalidixic acid and various kinase inhibitors. 7-Chloro-1,8-naphthyridin-2-ol serves as a highly versatile advanced intermediate for library generation. The 7-chloro handle enables rapid diversification via SNAr with various amines, while the 2-oxo group provides necessary target-binding interactions or serves as a site for further late-stage derivatization [2].
Irritant